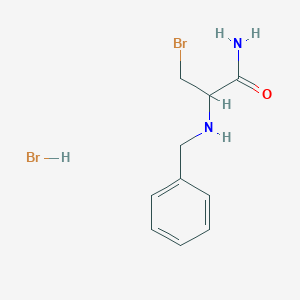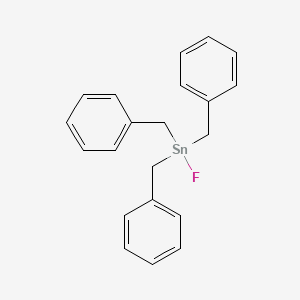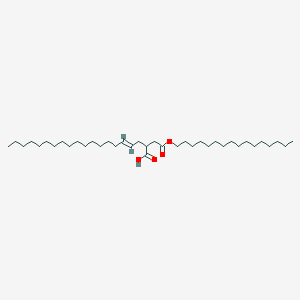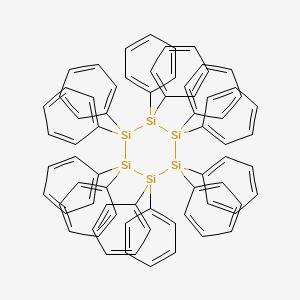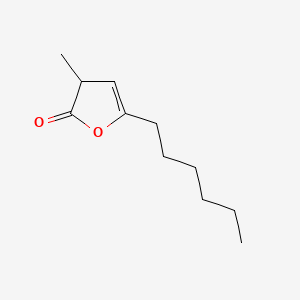
5-Hexyldihydromethylfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyldihydromethylfuran-2(3H)-one, also known as γ-Decalactone, is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a lactone, a cyclic ester, and is known for its pleasant fruity aroma, often described as peach-like. This compound is widely used in the flavor and fragrance industry due to its appealing scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyldihydromethylfuran-2(3H)-one typically involves the cyclization of hydroxy acids. One common method is the reduction of 4-hydroxydecanoic acid, which undergoes intramolecular esterification to form the lactone ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyldihydromethylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Hydroxydecanoic acid.
Reduction: 4-Hexyl-1,4-butanediol.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hexyldihydromethylfuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying lactone chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to various products, including food, beverages, and cosmetics.
Mécanisme D'action
The mechanism of action of 5-Hexyldihydromethylfuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-Nonalactone: Similar structure with a shorter alkyl chain.
γ-Undecalactone: Similar structure with a longer alkyl chain.
γ-Octalactone: Another lactone with a different alkyl chain length.
Uniqueness
5-Hexyldihydromethylfuran-2(3H)-one is unique due to its specific alkyl chain length, which imparts a distinct peach-like aroma. This makes it particularly valuable in the flavor and fragrance industry compared to other lactones with different alkyl chain lengths.
Propriétés
Numéro CAS |
93980-90-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
5-hexyl-3-methyl-3H-furan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-9(2)11(12)13-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
KGOKIKUWPSPJNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
